![molecular formula C15H12N2O3 B3014967 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one CAS No. 848743-31-7](/img/structure/B3014967.png)
3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one
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Overview
Description
The compound “3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a quinazoline ring, a phenoxymethyl group, and a hydroxy group. The exact structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions for “this compound” are not available, quinazolines can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions with ethyl acrylate and dimethyl tumarate to give pyrroloquinazoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Some general properties might include its molecular weight, solubility, melting point, and boiling point .Scientific Research Applications
Anticonvulsant Activity
A study on quinazolin-4(3H)-one derivatives, including 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one, has shown that some of these compounds exhibit moderate to significant anticonvulsant properties. This suggests their potential use in treating conditions like epilepsy (Georgey, Abdel-Gawad, & Abbas, 2008).
Antioxidant Properties
Research has explored the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. The study found that the presence of at least one hydroxyl group, along with a methoxy substituent on the phenyl ring, is required for significant antioxidant activity. This indicates the potential of these compounds in combatting oxidative stress-related diseases (Mravljak et al., 2021).
Herbicidal Applications
A synthesis and herbicidal evaluation of 3H-quinazolin-4-ones with 2-phenoxymethyl substituents showed that these compounds exhibit high levels of phytotoxicity. They could potentially be developed into plant hormone inhibitors, useful in agricultural applications (Aibibuli et al., 2012).
Corrosion Inhibition
Quinazolinone derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research suggests their potential application in materials science, particularly in preventing corrosion of metals (Errahmany et al., 2020).
Antitumor Activity
Quinazolin-4(3H)-one derivatives have shown potential as EGFR inhibitors for antitumor treatment. This highlights their possible application in cancer therapy, particularly in targeting specific receptors related to cancer cell growth (Le et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-2-(phenoxymethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-12-8-4-5-9-13(12)16-14(17(15)19)10-20-11-6-2-1-3-7-11/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENNQKBLNFIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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